3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
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Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide (CAS Number: 1192279-75-6) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on cytotoxicity, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O3S, with a molecular weight of approximately 394.4 g/mol. The structure features a benzo[e][1,4]diazepine core and a thiazole moiety, which are known to influence biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C20H18N4O3S |
Molecular Weight | 394.4 g/mol |
CAS Number | 1192279-75-6 |
Cytotoxicity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, related diazepine derivatives have shown IC50 values ranging from 16.19 μM to over 60 μM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines . The presence of specific functional groups in the compound may enhance its cytotoxic potential.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 16.19 |
Compound B | MCF-7 | 17.16 |
Target Compound | HCT-116 | TBD |
Target Compound | MCF-7 | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds containing the benzo[e][1,4]diazepine framework often interact with DNA and RNA synthesis pathways or inhibit specific enzymes involved in tumor growth. Additionally, the thiazole moiety may contribute to enhanced interaction with cellular targets due to its electron-withdrawing properties.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : In a study investigating various benzo-pyrano-diazepines, compounds similar to the target compound displayed significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the diazepine core can dramatically affect potency and selectivity against different cancer types. For example, introducing alkyl or aryl substituents at specific positions on the diazepine ring can enhance activity against certain cell lines while reducing toxicity towards normal cells .
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-12-7-8-15-17(11-12)30-21(24-15)25-18(26)10-9-16-20(28)22-14-6-4-3-5-13(14)19(27)23-16/h3-8,11,16H,2,9-10H2,1H3,(H,22,28)(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEJEMVOWHWAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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